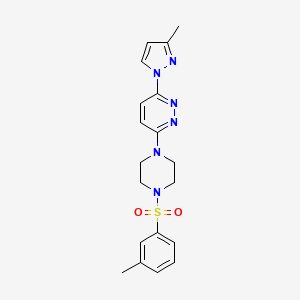

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine involves multiple steps, including the conjugation of secondary amines with chloro-substituted pyridazine derivatives. For instance, the synthesis process of triazolo-pyridazine-6-yl-substituted piperazines, which share structural similarities, involves a two-step synthesis process starting from dichloropyridazine and subsequent conjugation with secondary amines (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves advanced techniques like X-ray crystallography or NMR spectroscopy, although specific studies on 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine were not directly found. These methods allow for detailed insights into the arrangement of atoms within the molecule, enabling the understanding of its chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving pyridazine derivatives often include reactions with hydrazides, carbon disulfide, and acylating agents to produce a variety of functionalized compounds. For example, reactions of pyridazino derivatives with carbon disulfide and potassium hydroxide lead to 1,3,4-oxadiazole derivatives, highlighting the reactivity of the pyridazine ring system (El-Mariah, Hosny, & Deeb, 2006).

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds bearing benzenesulphonamide moiety incorporated with pyrazole analogues have demonstrated broad-spectrum antimicrobial activity comparable to ciprofloxacin and amphotericin B. Furthermore, these derivatives showed potent dihydrofolate reductase (DHFR) inhibition activity, suggesting their potential as antimicrobial agents (Othman et al., 2020).

Synthesis and Biological Activity

The synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing benzofuran moiety has been reported. These compounds have potential applications in the development of novel pharmaceuticals due to their unique structural features (Abdelhamid et al., 2012).

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds are being developed as anti-diabetic medications, demonstrating the importance of such heterocyclic compounds in therapeutic areas beyond antimicrobial activity (Bindu et al., 2019).

Antioxidant Agents

Fused pyrazole derivatives bearing the indole moiety have been synthesized and evaluated as antioxidant agents. The presence of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine structures in these compounds indicates their potential in combating oxidative stress (El‐Mekabaty et al., 2016).

Pharmacological Activity

The presence of pyrazine ring in various clinically used drugs exhibits its importance in drug design, showing various therapeutic applications. Pyrazine derivatives have been disclosed for their therapeutic applications, underlying the critical role of heterocyclic compounds like 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine in medicinal chemistry (Miniyar et al., 2013).

properties

IUPAC Name |

3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-15-4-3-5-17(14-15)28(26,27)24-12-10-23(11-13-24)18-6-7-19(21-20-18)25-9-8-16(2)22-25/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVOFSNPAMZWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)

![3-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2494458.png)

![N-Cyclopropyl-N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)